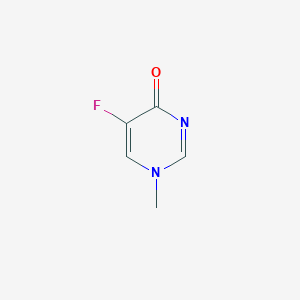
5-Fluoro-1-methylpyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of a fluorine atom at the 5-position and a methyl group at the 1-position of the pyrimidine ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methylpyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 5-fluorouracil and methyl iodide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium carbonate.
Procedure: 5-Fluorouracil is treated with methyl iodide in the presence of the base to introduce the methyl group at the 1-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of acid or base catalysts.
Major Products
Substitution Products: Amino or thio derivatives of this compound.
Oxidation Products: N-oxides of this compound.
Condensation Products: Schiff bases or other condensation products.
Applications De Recherche Scientifique
5-Fluoro-1-methylpyrimidin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes involved in nucleic acid metabolism, such as thymidylate synthase.
Pathways Involved: It can inhibit the synthesis of nucleotides, leading to disruption of DNA and RNA synthesis, which is particularly relevant in cancer cells and viruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar structure but lacks the methyl group at the 1-position.
1-Methyluracil: Similar to 5-Fluoro-1-methylpyrimidin-4(1H)-one but lacks the fluorine atom at the 5-position.
5-Fluorocytosine: An antifungal agent with a similar fluorine substitution but different functional groups.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the methyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H5FN2O |
|---|---|
Poids moléculaire |
128.10 g/mol |
Nom IUPAC |
5-fluoro-1-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H5FN2O/c1-8-2-4(6)5(9)7-3-8/h2-3H,1H3 |
Clé InChI |
YDCYEKMQZUKCJN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)N=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



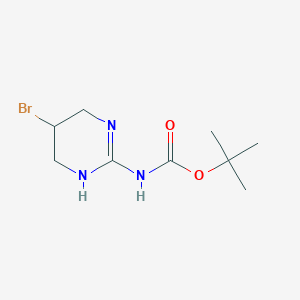

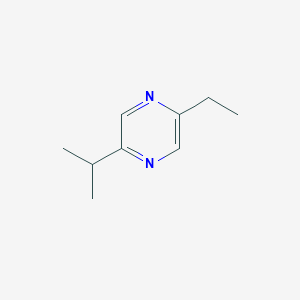

![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
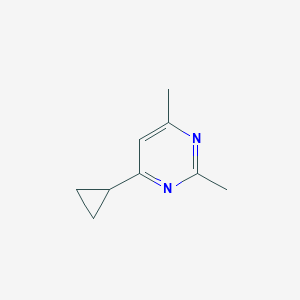
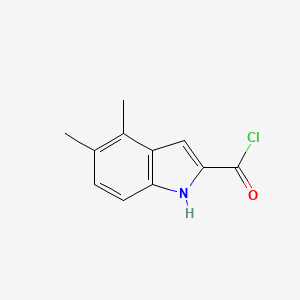
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)

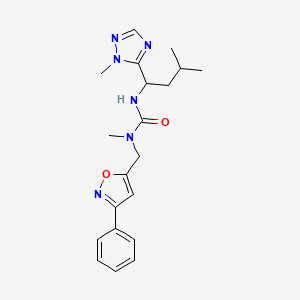
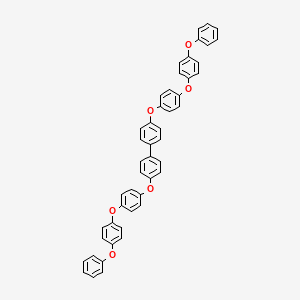

![6-Fluoro-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B15246515.png)
